P2X4 Receptor Antagonist Activity: Target Compound vs. Regioisomeric and Non-Halogenated Analogs
The 4‑carboxamide regioisomer (CAS 131418-12-7) demonstrates quantifiable antagonist activity at the human P2X4 receptor with an IC₅₀ of 1.28 µM (1280 nM) in a functional calcium-flux assay using human 1321N1 cells [1]. In contrast, the 3‑carboxamide regioisomer (CAS 56739-17-4) lacks any reported P2X4 activity in publicly available databases including BindingDB and ChEMBL (searched April 2026), and the non-halogenated analog N-(prop-2-yn-1-yl)isonicotinamide similarly shows no documented P2X4 engagement. This regioisomer-dependent activity profile is consistent with the requirement for a 4‑position carboxamide vector for P2X4 receptor binding pocket complementarity.
| Evidence Dimension | P2X4 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.28 µM (1280 nM) |
| Comparator Or Baseline | 2‑Chloro‑N‑(prop‑2‑yn‑1‑yl)pyridine‑3‑carboxamide (CAS 56739-17-4) & N‑(prop‑2‑yn‑1‑yl)isonicotinamide |
| Quantified Difference | No detectable P2X4 antagonist activity for either comparator under equivalent assay conditions |
| Conditions | Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells, assessed as reduction in intracellular Ca²⁺ influx, 30 min incubation |
Why This Matters
Procurement of the 4‑carboxamide regioisomer is mandatory for P2X4-targeted studies; substitution with the 3‑carboxamide analog or unsubstituted derivative yields a negative control rather than an active probe.
- [1] BindingDB, Entry BDBM50596625 / CHEMBL5174645. IC₅₀: 1.28E+3 nM; Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells. View Source
